5-(4-Ethylphenyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

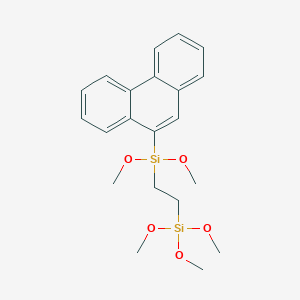

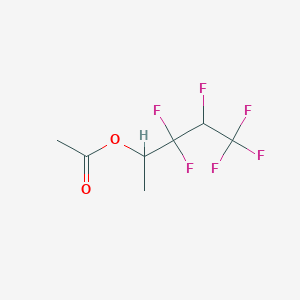

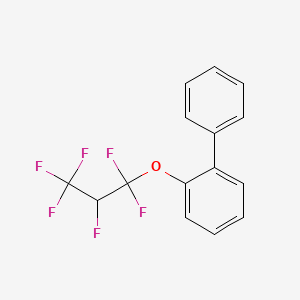

5-(4-Ethylphenyl)oxazole is a chemical compound with the CAS Number: 1642782-80-6 . It has a molecular weight of 173.21 .

Synthesis Analysis

The synthesis of oxazoles, including 5-(4-Ethylphenyl)oxazole, often involves the reaction of β-hydroxy amides with Deoxo-Fluor® . The reaction proceeds at room temperature and results in the formation of oxazolines, which can then be oxidized to form oxazoles .Molecular Structure Analysis

The molecular structure of 5-(4-Ethylphenyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is doubly unsaturated, and the compound has a molecular weight of 173.21 .Chemical Reactions Analysis

Oxazoles, including 5-(4-Ethylphenyl)oxazole, can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions, with the regioselectivity of the reaction depending on the solvent used .Physical And Chemical Properties Analysis

5-(4-Ethylphenyl)oxazole has a molecular weight of 173.21 . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications

Pharmaceutical Chemistry

Oxazoles, including 5-(4-Ethylphenyl)oxazole, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties .

Antibacterial Activity

Oxazole derivatives, including 5-(4-Ethylphenyl)oxazole, have been found to exhibit antibacterial properties . This makes them valuable in the development of new antibacterial drugs .

Antifungal Activity

In addition to their antibacterial properties, oxazole derivatives also display antifungal activities . This broadens their potential use in treating various fungal infections .

Antiviral Activity

Research has shown that oxazole derivatives can have antiviral properties . This suggests potential applications in the development of antiviral medications .

Anticancer Activity

Oxazole derivatives have been studied for their anticancer activities . They could potentially be used in the development of new cancer treatments .

Anti-inflammatory Activity

Oxazole derivatives, including 5-(4-Ethylphenyl)oxazole, have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory conditions .

Organic Synthesis

Oxazoles are key research topics in organic synthesis . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Magnetic Nanocatalysts

In the field of chemistry science, especially organic synthesis, magnetic nanocomposites have been used as catalysts for the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .

Safety and Hazards

Future Directions

While specific future directions for 5-(4-Ethylphenyl)oxazole were not found in the search results, oxazoles in general are of significant interest in the field of medicinal chemistry due to their wide spectrum of biological activities . Therefore, it can be anticipated that future research will continue to explore the synthesis, reactions, and potential applications of oxazoles, including 5-(4-Ethylphenyl)oxazole.

Mechanism of Action

Target of Action

Oxazole derivatives have been found to interact with various biological targets such as enzymes and receptors

Mode of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . The specific interactions between 5-(4-Ethylphenyl)oxazole and its targets, as well as the resulting changes, remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biological pathways, contributing to their broad spectrum of activities

Result of Action

Oxazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects

properties

IUPAC Name |

5-(4-ethylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGPLLFPMVWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethylphenyl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)

![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)

![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)